Tert-butyl Piperazine-2-carboxylate
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Overview
Description
Tert-butyl piperazine-2-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as a building block in organic synthesis, particularly in the pharmaceutical industry. The compound is known for its stability and ease of handling, making it a valuable intermediate in the preparation of various bioactive molecules .
Mechanism of Action
Target of Action
Tert-butyl Piperazine-2-carboxylate, also known as 1-Boc-piperazine, is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Mode of Action
The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
It’s known that the compound serves as an intermediate in the synthesis of several novel organic compounds , which can affect various biochemical pathways depending on their specific structures and targets.
Result of Action
It’s known that the compound and its derivatives have shown a wide spectrum of biological activities . For example, they have been found to be moderately active against several microorganisms .
Action Environment
It’s known that the compound should be stored in a dark place at room temperature to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl piperazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product in good to excellent yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound often involves large-scale batch reactions. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Tert-butyl piperazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and antidepressant drugs.
Industry: The compound is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl piperazine-2-carboxylate is unique due to its stability and ease of handling. Its tert-butyl group provides steric protection, making it less reactive and more stable compared to other piperazine derivatives. This stability is particularly advantageous in industrial applications where consistent performance is crucial .
Properties
IUPAC Name |
tert-butyl piperazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMWANNZAIYCRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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